molecular formula C20H24N4 B11675870 1-tert-butyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine

1-tert-butyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine

Cat. No.: B11675870
M. Wt: 320.4 g/mol
InChI Key: AYYHUZUFRJFPKD-UHFFFAOYSA-N
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Description

4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a benzodiazole moiety, and a dimethylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formylation: The starting material, 4-bromo-1H-indole, undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.

    Protection: The aldehyde group is reduced to an alcohol, which is then protected using tert-butyl(dimethyl)silyl chloride.

    Formyl Group Introduction: A formyl group is introduced at the 4-position using n-BuLi as a base and DMF as an electrophile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE is unique due to its combination of a benzodiazole moiety and a dimethylaniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

4-[(1-tert-butylbenzimidazol-5-yl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C20H24N4/c1-20(2,3)24-14-22-18-12-16(8-11-19(18)24)21-13-15-6-9-17(10-7-15)23(4)5/h6-14H,1-5H3

InChI Key

AYYHUZUFRJFPKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)N=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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